4-Bromo-5-trimethylsilanylthiazole
Description
Properties
IUPAC Name |
(4-bromo-1,3-thiazol-5-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNSSi/c1-10(2,3)6-5(7)8-4-9-6/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEVTTCHBBZNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288207 | |
| Record name | Thiazole, 4-bromo-5-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2221812-37-7 | |
| Record name | Thiazole, 4-bromo-5-(trimethylsilyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2221812-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 4-bromo-5-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-trimethylsilanylthiazole typically involves the reaction of 4-bromo-5-chlorothiazole with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-trimethylsilanylthiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles, depending on the nucleophile used.
Oxidation Reactions: Major products are sulfoxides and sulfones.
Reduction Reactions: The primary product is the thiazolidine derivative.
Scientific Research Applications
4-Bromo-5-trimethylsilanylthiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-trimethylsilanylthiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-chlorothiazole: Similar in structure but lacks the trimethylsilyl group.
5-Trimethylsilanylthiazole: Similar but without the bromine atom.
4-Bromo-5-methylthiazole: Similar but with a methyl group instead of the trimethylsilyl group.
Uniqueness
4-Bromo-5-trimethylsilanylthiazole is unique due to the presence of both the bromine and trimethylsilyl groups, which confer distinct reactivity and potential biological activity . The trimethylsilyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis .
Biological Activity
Overview
4-Bromo-5-trimethylsilanylthiazole is a thiazole derivative that has garnered attention in scientific research due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a trimethylsilyl group, is primarily utilized in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure contributes to its reactivity and interaction with biological systems, making it a candidate for further investigation in medicinal chemistry.
This compound (CAS No. 2221812-37-7) can be synthesized through several methods, typically involving the reaction of 4-bromo-5-chlorothiazole with trimethylsilyl chloride in the presence of a base like triethylamine. This process allows for the introduction of the trimethylsilyl group, which enhances its stability and solubility in organic solvents.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The bromine atom can participate in electrophilic substitution reactions, while the trimethylsilyl group may influence the compound's lipophilicity and membrane permeability. These properties are crucial for its potential use as an antimicrobial or anticancer agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains such as Escherichia coli and Streptococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.67 to 45.46 µmol/ml, indicating varying degrees of effectiveness .
Anticancer Activity
In addition to antimicrobial properties, thiazole derivatives have been explored for their anticancer effects. Some studies suggest that modifications in the thiazole ring can enhance cytotoxicity against cancer cell lines. The specific mechanisms through which this compound exerts its effects are still under investigation, but it may involve apoptosis induction or disruption of cell cycle progression.
Case Studies
- Antimicrobial Screening : In a comprehensive study assessing new thiazole derivatives, this compound was evaluated alongside other compounds. Results indicated that it exhibited promising antibacterial effects comparable to established antibiotics like ciprofloxacin against Gram-negative bacteria .
- Cytotoxicity Assays : A series of cytotoxicity assays were conducted on various cancer cell lines using compounds derived from thiazoles. The results indicated that certain modifications could significantly enhance the cytotoxic profile, suggesting that derivatives like this compound could be developed into effective anticancer agents .
Comparative Analysis
| Compound Name | MIC (µmol/ml) | Activity Type |
|---|---|---|
| This compound | Not specified | Antimicrobial |
| Compound with phenyl hydrazo group | 3.67 | Antibacterial |
| Compound with CF₃ group | Varies | Antifungal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
